1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Cosmeceuticals and Human Health
Recent years have seen a surge in the use of cosmeceutical-based personal care and beauty products, incorporating a range of compounds to enhance performance, quality, value, and lifespan. However, concerns have been raised regarding the toxic effects of these chemical additives, including isothiazolinone derivatives, which pose health risks ranging from mild hypersensitivity to severe intoxication. The indiscriminate application of cosmeceuticals highlights a public health issue that necessitates further research to inform consumers about potential health risks and encourage the development of safer, sustainable products (Bilal & Iqbal, 2019).
Urea Biosensors
Advancements in biosensors for detecting and quantifying urea concentration have significant implications for health. Urea, as an end product of nitrogen metabolism, is crucial for diagnosing various diseases. The use of different materials for enzyme immobilization in urea biosensors has improved the detection of urea, aiding in the diagnosis and management of conditions like renal failure and hepatic disorders. This highlights the importance of urea biosensors in medical diagnostics and their potential for broader applications in health monitoring and disease management (Botewad et al., 2021).
Urease Inhibitors in Medicine
Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the development of compounds with potential medical applications, underscoring the importance of urease inhibition in managing infections related to these pathogens. This area of research holds promise for developing new treatments for infections where urease activity contributes to disease pathology (Kosikowska & Berlicki, 2011).
Proteostasis and 4-Phenylbutyric Acid
The role of 4-phenylbutyric acid (4-PBA) in maintaining proteostasis has gained attention, given its use in treating urea cycle disorders and its potential for alleviating pathologies associated with protein misfolding. By acting as a chemical chaperone, 4-PBA can help fold proteins in the endoplasmic reticulum, reducing stress and preventing cell death. This research provides insights into the therapeutic potential of 4-PBA beyond its current clinical applications, offering new avenues for treating diseases characterized by protein misfolding (Kolb et al., 2015).
Urea Fertilizers and Environmental Impact
The use of urea as a nitrogen fertilizer has been scrutinized for its environmental impact, particularly regarding NH3 volatilization and NO2- accumulation. Research has identified strategies to mitigate these adverse effects, such as the use of urease inhibitors. This not only improves the efficiency of urea fertilizers but also reduces environmental pollution, highlighting the importance of managing urea usage in agriculture to balance crop production needs with environmental sustainability (Bremner, 1995).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other safety hazards.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZYODHEMDZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea |
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